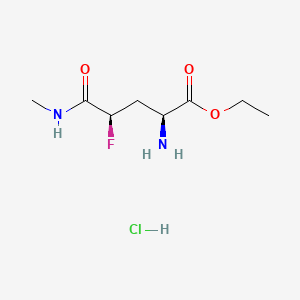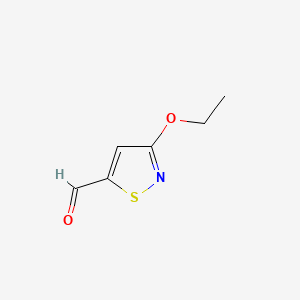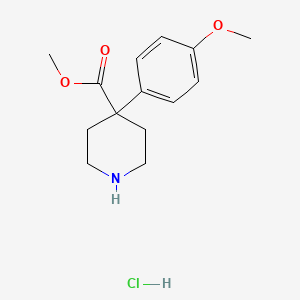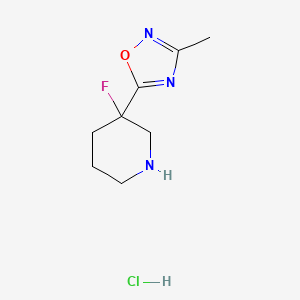
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one, also known as 1-cyclobutanecarboxylic acid 3-(1H-1,2,3-triazol-1-yl) ester, is a cyclic organic compound belonging to the family of 1,2,3-triazoles. It is a highly versatile compound, used in a variety of applications in organic synthesis as well as in medicinal chemistry. It has been used in the development of new drugs and in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is not fully understood. However, it is believed to act as a catalyst in organic synthesis reactions, by facilitating the formation of new bonds between molecules. It is also believed to act as a ligand in medicinal chemistry applications, by binding to specific proteins and altering their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some effect on the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. It has also been shown to have some effect on the activity of certain proteins, such as kinases, which are involved in signal transduction pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. It is also a highly versatile compound, which can be used in a variety of applications. However, it should be noted that the use of this compound can be limited by its reactivity and solubility.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one. For example, it could be used in the development of new drugs, as a building block for the synthesis of other organic compounds, or as a ligand in medicinal chemistry applications. It could also be used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one is usually carried out through a two-step process. In the first step, a 1,2,3-triazole is formed by the condensation of an amine and an acid chloride, followed by the addition of a cyclobutan-1-one to the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction is usually complete in a few hours.
Aplicaciones Científicas De Investigación
3-(1H-1,2,3-triazol-1-yl)cyclobutan-1-one has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, it has been used as a scaffold for the synthesis of new drugs, such as the anticancer drug imatinib. In organic synthesis, it has been used as a building block for the synthesis of other organic compounds, such as polymers and dyes. In materials science, it has been used to create nanomaterials with unique properties, such as increased solubility and increased thermal stability.
Propiedades
IUPAC Name |
3-(triazol-1-yl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-3-5(4-6)9-2-1-7-8-9/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMPKYBHOLZZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B6610654.png)


![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)




![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)


